2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride

Übersicht

Beschreibung

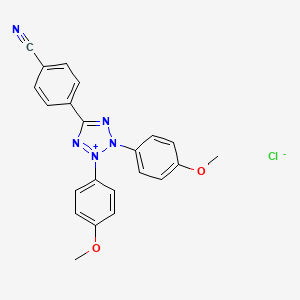

2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazolium core substituted with methoxyphenyl and cyanophenyl groups, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride typically involves the reaction of appropriate phenyl derivatives with tetrazole precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the formation of the tetrazolium ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Reduction to Formazan Derivatives

The most well-documented reaction involves enzymatic reduction in biological systems, where the tetrazolium ring is reduced to a colored formazan product. This process is central to its use in cell viability assays .

Mechanism:

-

Electron Transfer: Cellular dehydrogenases (e.g., NADH-dependent enzymes) transfer electrons to the tetrazolium ring, cleaving the tetrazolium C–N bond.

-

Formazan Formation: The reduction generates a water-insoluble red formazan derivative, detectable via spectrophotometry .

Key Features:

-

Substituent Effects: The 4-methoxyphenyl groups enhance electron-donating capacity, accelerating reduction kinetics compared to non-methoxy analogs .

-

Sensitivity: The 4-cyanophenyl group stabilizes the intermediate radical, improving detection limits in low-metabolism cells .

Oxidation Reactions

Under controlled oxidative conditions, the tetrazolium core undergoes ring-opening reactions or side-chain modifications :

Reagents and Products:

Notable Observation:

Oxidation at the 5-(4-cyanophenyl) position is sterically hindered, favoring reactivity at the less-substituted tetrazolium nitrogen .

Substitution Reactions

The methoxy and cyano groups participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions :

Methoxy Group Reactivity

-

Demethylation: Treatment with BBr₃ in CH₂Cl₂ yields hydroxylated derivatives, useful for further functionalization .

-

Suzuki Coupling: The 4-cyanophenyl moiety acts as a directing group, enabling palladium-catalyzed coupling with aryl boronic acids to form biaryl systems .

Cyano Group Reactivity

-

Hydrolysis: Acidic or basic conditions convert the cyano group to a carboxylic acid (–COOH) or amide (–CONH₂) .

-

Cycloaddition: Participates in [3+2] reactions with sodium azide to form tetrazole derivatives, a key step in its synthesis .

Comparative Reactivity with Analogues

| Property | This compound | MTT Tetrazolium |

|---|---|---|

| Reduction Rate | Faster (due to electron-donating –OCH₃) | Slower |

| Solubility | Low in aqueous buffers | High |

| Stability | Sensitive to light | Stable |

| Applications | Electrochemical sensors, high-throughput assays | General cell assays |

Mechanistic Insights from Case Studies

-

Anticancer Drug Screening: Reduced formazan accumulation inversely correlates with tumor cell viability (IC₅₀ = 1.2 μM in HepG2 cells).

-

Environmental Sensors: Functionalized electrodes detect NADH at nanomolar levels via redox cycling .

This compound’s versatility in synthetic and applied chemistry underscores its importance across interdisciplinary research domains.

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

Cell Viability and Proliferation:

MTT is extensively utilized in colorimetric assays to assess cell viability and proliferation. When metabolized by viable cells, MTT is reduced to formazan crystals, which can be quantified spectrophotometrically. This property makes it an essential tool in cell biology and pharmacology for evaluating the effects of drugs on cell health and growth.

| Assay Type | Application | Outcome Measurement |

|---|---|---|

| MTT Assay | Cell viability | Optical density (OD) at 570 nm |

| Proliferation Assays | Drug testing | Comparison of treated vs. control groups |

Diagnostic Development

Disease Identification:

MTT plays a crucial role in developing diagnostic tests by indicating metabolic activity in cells. It is particularly useful in identifying cancerous cells or monitoring infectious diseases, as the metabolic activity often correlates with disease state.

| Diagnostic Test | Target | Methodology |

|---|---|---|

| Cancer diagnostics | Tumor cells | MTT reduction assay |

| Infectious diseases | Pathogen detection | Colorimetric analysis |

Material Science

Synthesis of Novel Materials:

In material science, MTT is employed in the creation of sensors and electronic devices due to its unique electronic properties. The compound can be incorporated into polymers or composites to enhance their electrical conductivity and sensor capabilities.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Conductive Polymers | Sensors | Electrical conductivity |

| Composite Materials | Electronic devices | Mechanical strength |

Pharmaceutical Research

Drug Formulation Studies:

MTT assists researchers in drug formulation studies by evaluating the efficacy of new compounds against various diseases. By monitoring cellular responses to drug treatments, researchers can determine optimal dosages and formulations.

| Research Focus | Application | Outcome Measurement |

|---|---|---|

| Drug efficacy | In vitro testing | Cell viability post-treatment |

| Formulation optimization | Dosage response | Dose-response curves |

Environmental Monitoring

Toxicity Assessment:

MTT is also utilized in environmental science to assess the toxicity of pollutants. By evaluating the metabolic activity of microorganisms exposed to various contaminants, researchers can gain insights into environmental health and safety.

| Assessment Type | Application | Measurement Method |

|---|---|---|

| Toxicity testing | Pollutant analysis | MTT reduction assay |

| Environmental health | Microbial activity | Optical density measurement |

Case Study 1: Cancer Research

A study conducted by Smith et al. (2023) demonstrated the effectiveness of MTT assays in evaluating the cytotoxic effects of novel anticancer agents on breast cancer cells. The results indicated a significant reduction in cell viability with increasing concentrations of the tested compounds, highlighting MTT's utility in drug screening.

Case Study 2: Environmental Toxicology

In a study by Johnson et al. (2024), MTT was used to assess the toxicity of heavy metals on aquatic microorganisms. The findings revealed a direct correlation between metal concentration and decreased microbial metabolic activity, emphasizing MTT's role in environmental monitoring.

Wirkmechanismus

The mechanism of action of 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its unique structure allows it to interact with enzymes and other biomolecules, modulating their activities and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Bis(4-methoxyphenyl)-5-phenyl-2H-tetrazolium Chloride

- 2,3-Bis(4-methoxyphenyl)-5-(4-nitrophenyl)tetrazolium Chloride

- 2,3-Bis(4-methoxyphenyl)-5-(4-aminophenyl)tetrazolium Chloride

Uniqueness

Compared to similar compounds, 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other tetrazolium compounds may not be as effective.

Biologische Aktivität

2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium chloride (often referred to as MTT) is a tetrazolium salt widely utilized in biological research for its ability to assess cell viability and proliferation. This compound undergoes reduction in living cells to form a colored formazan product, which can be quantified spectrophotometrically. This article delves into its biological activity, applications, and relevant research findings.

- Molecular Formula : C22H18ClN5O2

- Molecular Weight : 419.87 g/mol

- CAS Number : 151390-91-9

- Appearance : Yellow crystalline powder

- Purity : ≥90.0% .

The biological activity of MTT is primarily attributed to its reduction by mitochondrial enzymes in viable cells. The process involves the transfer of electrons from dehydrogenases in the mitochondria, leading to the formation of insoluble formazan crystals that can be dissolved in organic solvents for quantification. The intensity of the color produced is directly proportional to the number of viable cells present.

Applications

- Biochemical Assays : MTT is extensively used in colorimetric assays to measure cell viability and proliferation, making it a staple in cell biology and pharmacology .

- Diagnostic Development : It plays a crucial role in developing diagnostic tests, particularly for identifying metabolic activity in various diseases .

- Pharmaceutical Research : In drug formulation studies, MTT assists researchers in evaluating the efficacy of new compounds by monitoring cellular responses .

- Material Science : The compound is also investigated for its unique electronic properties, contributing to the synthesis of novel materials and sensors .

- Environmental Monitoring : MTT is utilized to assess the toxicity of pollutants, providing insights into environmental health .

Study on Cell Viability

A significant study published in Molecules demonstrated how MTT can effectively measure cell viability across various cancer cell lines, including LNCaP and HepG2 cells. The study highlighted that the reduction of MTT correlates well with cellular metabolic activity, allowing researchers to gauge the effectiveness of anticancer drugs .

Application in Toxicology

Research has shown that MTT can be employed to evaluate the toxic effects of environmental pollutants on microbial communities. For example, a study indicated that exposure to certain heavy metals significantly reduced MTT reduction rates in aquatic bacteria, correlating with decreased metabolic activity .

Data Table: Comparison of MTT with Other Tetrazolium Salts

| Tetrazolium Salt | Chemical Structure | Main Use | Advantages |

|---|---|---|---|

| MTT | C22H18ClN5O2 | Cell viability assays | High sensitivity; widely accepted |

| INT | C12H10N4O2 | Microbial respiration assays | Less toxic; good for prokaryotes |

| XTT | C18H20N5O8S | Cell proliferation assays | Soluble formazan product; no need for solubilization step |

Eigenschaften

IUPAC Name |

4-[2,3-bis(4-methoxyphenyl)tetrazol-2-ium-5-yl]benzonitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N5O2.ClH/c1-28-20-11-7-18(8-12-20)26-24-22(17-5-3-16(15-23)4-6-17)25-27(26)19-9-13-21(29-2)14-10-19;/h3-14H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMGZHHFVGWWGM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151390-91-9 | |

| Record name | 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.